![molecular formula C7H6N2O B151416 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one CAS No. 134682-54-5](/img/structure/B151416.png)

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one

Vue d'ensemble

Description

The compound 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one is a heterocyclic structure that is closely related to several other compounds discussed in the provided papers. While the exact compound is not directly mentioned, we can infer its properties and relevance from similar structures such as 1H-pyrrolo[2,3-b]pyridines and their derivatives, which have been extensively studied for their potential applications in various fields, including biomedical applications .

Synthesis Analysis

The synthesis of related compounds, such as 1H-pyrrolo[2,3-b]pyridines, has been achieved through various methods, including modifications of Madelung- and Fischer-syntheses of indoles . Additionally, a one-pot synthesis approach has been utilized for the synthesis of pyrano[3,4-b]pyrrol-7(1H)-one, which suggests that similar methods could potentially be adapted for the synthesis of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one . The synthesis of naphthyridin-2(1H)-one derivatives via ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives indicates the versatility of these compounds in chemical transformations .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry . X-ray diffraction analysis has been used to determine the crystal structure, and density functional theory (DFT) has been employed to calculate the optimal molecular structure, which is consistent with experimental data .

Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridines have been shown to undergo a variety of chemical reactions, including nitration, nitrosation, bromination, iodination, and reactions with Mannich bases . These reactions predominantly occur at the 3-position, although there are examples of reactivity at other positions as well . The formation of unexpected products in both the syntheses and reactions of these compounds highlights their complex reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridines have been explored through surface analysis, revealing insights into their physicochemical characteristics . The molecular electrostatic potentials and frontier molecular orbitals of these compounds have been investigated, providing information on their reactivity and interaction with other molecules .

Applications De Recherche Scientifique

Application in Cancer Therapy

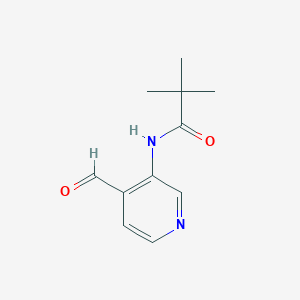

- Scientific Field: Oncology .

- Summary of the Application: The compound is used as a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR), which plays an essential role in various types of tumors . Targeting FGFRs represents an attractive strategy for cancer therapy .

- Methods of Application or Experimental Procedures: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and tested for their activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity .

- Results or Outcomes: Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . The IC50 values of 4h for FGFR1–4 were 7, 9, 25, and 712 nM, respectively .

Application in TNIK Inhibition

- Scientific Field: Biochemistry .

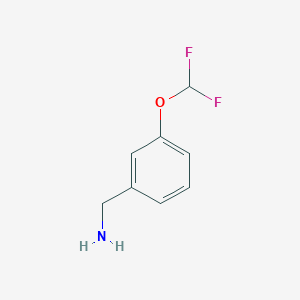

- Summary of the Application: The compound is used as a potent inhibitor of the Traf2- and Nck-interacting kinase (TNIK), which is involved in the Wnt signaling pathway .

- Methods of Application or Experimental Procedures: Several series of compounds were designed and synthesized, and their inhibition on TNIK was tested .

- Results or Outcomes: Some compounds showed potent TNIK inhibition with IC50 values lower than 1 nM . They also showed concentration-dependent characteristics of IL-2 inhibition .

Application in VEGFR-2 Inhibition

- Scientific Field: Biochemistry .

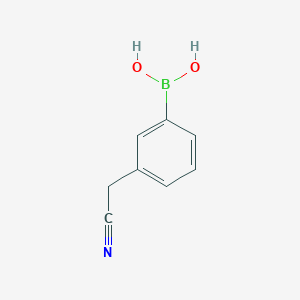

- Summary of the Application: The compound is used in the synthesis of potent VEGFR-2 inhibitors . VEGFR-2 is a key receptor in the VEGF pathway, which plays a significant role in angiogenesis .

- Methods of Application or Experimental Procedures: The compound is used as a reagent in the synthesis of VEGFR-2 inhibitors .

- Results or Outcomes: The synthesized inhibitors showed potent inhibition of VEGFR-2 .

Application in CDK8 Inhibition

- Scientific Field: Biochemistry .

- Summary of the Application: The compound is used as a potent inhibitor of the Cyclin-Dependent Kinase 8 (CDK8), which is involved in the regulation of gene expression .

- Methods of Application or Experimental Procedures: Several series of compounds were designed and synthesized, and their inhibition on CDK8 was tested .

- Results or Outcomes: Some compounds showed potent CDK8 inhibition .

Application in Venetoclax Synthesis

- Scientific Field: Biochemistry .

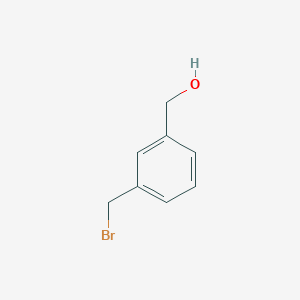

- Summary of the Application: The compound is used in the synthesis of Venetoclax , a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .

- Methods of Application or Experimental Procedures: The compound is used as a reagent in the synthesis of Venetoclax .

- Results or Outcomes: The synthesized Venetoclax showed potent antitumor activity .

Application in Colorectal Cancer Treatment

- Scientific Field: Oncology .

- Summary of the Application: The compound is used as a potent type II CDK8 inhibitor against colorectal cancer .

- Methods of Application or Experimental Procedures: Several series of compounds were designed and synthesized, and their inhibition on CDK8 was tested .

- Results or Outcomes: Some compounds showed potent CDK8 inhibition .

Propriétés

IUPAC Name |

1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-3-5-4-8-2-1-6(5)9-7/h1-2,4H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUVSURSWJMKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CN=C2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576948 | |

| Record name | 1,3-Dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one | |

CAS RN |

134682-54-5 | |

| Record name | 1,3-Dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

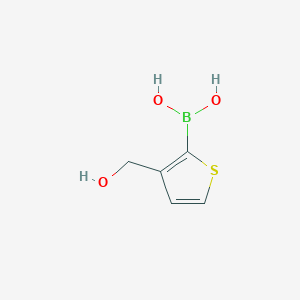

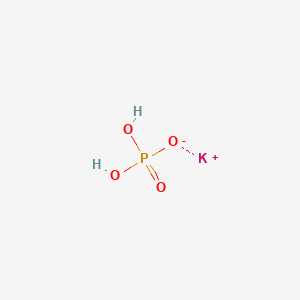

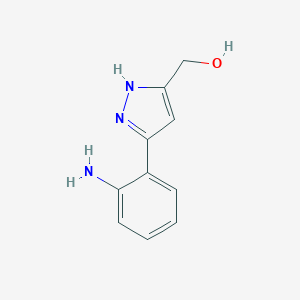

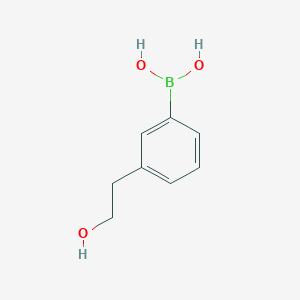

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)

![[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide](/img/structure/B151365.png)